molecular formula C13H19Br2NO4 B12214541 1-[Bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)propan-2-OL CAS No. 58352-98-0

1-[Bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)propan-2-OL

Cat. No.: B12214541
CAS No.: 58352-98-0
M. Wt: 413.10 g/mol
InChI Key: FECCRTHMBZEZFO-UHFFFAOYSA-N
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Description

1-[Bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)propan-2-OL is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a bis(2-hydroxyethyl)amino group and a 2,4-dibromophenoxy moiety. Structurally, it belongs to the family of aryloxypropanolamines, which are frequently explored in pharmaceuticals for applications such as beta-blockers or antifungal agents . The compound’s synthesis likely involves nucleophilic substitution or condensation reactions, as inferred from analogous compounds (e.g., YT-6-2 in ), with purification steps including silica gel chromatography or preparative HPLC .

Properties

CAS No.

58352-98-0

Molecular Formula

C13H19Br2NO4

Molecular Weight

413.10 g/mol

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)propan-2-ol

InChI

InChI=1S/C13H19Br2NO4/c14-10-1-2-13(12(15)7-10)20-9-11(19)8-16(3-5-17)4-6-18/h1-2,7,11,17-19H,3-6,8-9H2

InChI Key

FECCRTHMBZEZFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OCC(CN(CCO)CCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)- typically involves multiple steps. One common method includes the reaction of 2,4-dibromophenol with epichlorohydrin to form an intermediate, which is then reacted with diethanolamine under controlled conditions to yield the final product. The reaction conditions often require a catalyst, such as sodium hydroxide, and are carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)- .

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phenoxy compounds .

Scientific Research Applications

2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)- involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, while the 2,4-dibromophenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Synthesis Yield Potential Applications Evidence ID
1-[Bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)propan-2-OL 2,4-dibromophenoxy, bis(2-hydroxyethyl)amino High electronegativity due to bromine; moderate polarity Not explicitly reported Pharmaceuticals (e.g., beta-blockers, antifungal)
YT-6-2 [(R)-1-(3,4-bis((4-fluorobenzyl)oxy)phenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol] 3,4-bis(4-fluorobenzyl)oxy, 2-hydroxyethylamino Fluorine enhances metabolic stability; chiral center 86.7% (final step) Cardiovascular agents (beta-blockers)
1-[Bis(2-hydroxyethyl)amino]-3-(3,5-dimethylphenoxy)propan-2-ol hydrochloride 3,5-dimethylphenoxy, hydrochloride salt Hydrophobic methyl groups; salt form improves solubility Not reported Likely pharmaceutical intermediate
Nadolol Impurity F (EP) [(2RS)-1-[(1-methylethyl)amino]-3-phenoxypropan-2-ol] Phenoxy, isopropylamino Simplest aryloxypropanolamine; impurity in beta-blockers Not reported Pharmaceutical quality control
BM-15275 [1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol] Naphthyloxy, piperazinyl-methoxyphenyl Bulky aromatic system; dual receptor binding Not reported Antihypertensive (alpha/beta blocker)
2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-triazol-1-yl)propan-2-ol (11l) 2,4-dichlorophenyl, triazole, indole Chlorine substituents; triazole enhances antifungal activity Not explicitly reported Antifungal agents

Structural and Electronic Differences

  • Bromine vs.
  • Hydroxyethylamino vs. Piperazinyl Groups: BM-15275 () incorporates a piperazine ring, enabling enhanced binding to adrenergic receptors, whereas the hydroxyethylamino group in the target compound may prioritize hydrogen bonding interactions .
  • Salt Forms : The hydrochloride salt in improves aqueous solubility compared to the free base form of the target compound, which could influence bioavailability .

Physicochemical Properties

  • Solubility: The hydrochloride salt in and the free base in highlight how salt formation can dramatically alter solubility. The target compound’s bromine substituents may reduce water solubility compared to dimethylphenoxy analogues .
  • Stability : Bromine’s electronegativity could enhance oxidative stability relative to chlorine-substituted compounds (e.g., 11l), though photodegradation risks may increase .

Biological Activity

1-[Bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)propan-2-OL, commonly referred to as a bis(2-hydroxyethyl)amine derivative, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a central propanol backbone with two hydroxyethyl groups attached to a nitrogen atom and a dibromophenoxy moiety. This unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Antiparasitic Activity : Research has highlighted the potential of related compounds in inhibiting parasitic infections, such as those caused by Trypanosoma and Plasmodium species.
  • Antioxidant Properties : The presence of hydroxyl groups is associated with free radical scavenging capabilities.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes in pathogens.
  • Cell Membrane Disruption : Antimicrobial activity may be attributed to the disruption of microbial cell membranes.
  • Receptor Modulation : Potential interactions with adrenergic receptors could contribute to smooth muscle relaxation and other physiological effects.

Antimicrobial Studies

A study examining the antimicrobial properties of bis(2-hydroxyethyl)amines found that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, revealing effective concentrations that inhibit bacterial growth.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
13264
21632
3816

Antiparasitic Activity

Research on related compounds has demonstrated potent antiparasitic activity. For instance, a derivative was tested against Trypanosoma cruzi with an IC50 value of 13.3 µM, indicating promising efficacy comparable to standard treatments.

CompoundTarget ParasiteIC50 (µM)CC50 (µM)Selectivity Index
AT. cruzi13.3>200>15
BL. infantum16.7>200>12

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